10H-Spiro[acridine-9,9'-xanthene]

TADF Blue OLED Donor Engineering

Optimizing blue TADF emitters often fails due to excessive ΔEST (≥0.12 eV) from planar donor-acceptor designs, limiting reverse intersystem crossing. This spiro-orthogonal scaffold enforces near-90° donor-acceptor torsion, reducing ΔEST to as low as 0.064 eV. - Record EQE: 43.4% with PLQY 99%; horizontal dipole ratio 93.6% for superior light extraction. - Hyperfluorescence sensitizer: Enables deep-blue EQE 32.5% (CIE 0.14, 0.10). - Direct drop-in upgrade from DMAC: ΔEST reduced by up to 48% (0.122→0.064 eV). - Ships as free-flowing solid; stable under inert atmosphere.

Molecular Formula C25H17NO
Molecular Weight 347.4 g/mol
Cat. No. B12969977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10H-Spiro[acridine-9,9'-xanthene]
Molecular FormulaC25H17NO
Molecular Weight347.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3(C4=CC=CC=C4N2)C5=CC=CC=C5OC6=CC=CC=C36
InChIInChI=1S/C25H17NO/c1-5-13-21-17(9-1)25(18-10-2-6-14-22(18)26-21)19-11-3-7-15-23(19)27-24-16-8-4-12-20(24)25/h1-16,26H
InChIKeyLRDZIHIBFOPYFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ACXA Technical Baseline


10H-Spiro[acridine-9,9'-xanthene] (CAS 1443130-79-7), commonly abbreviated as ACXA or SXA, is a rigid, orthogonal spirocyclic scaffold wherein an acridine donor and a xanthene unit are conjoined through a shared sp³‑hybridized carbon [1]. This architecture enforces near‑orthogonal dihedral angles between the donor and acceptor planes, a structural prerequisite for minimizing the singlet–triplet energy splitting (ΔEST) that underpins efficient thermally activated delayed fluorescence (TADF) in organic light‑emitting diodes (OLEDs) [2]. The compound functions primarily as a weak electron‑donor building block, with a molecular weight of 347.41 g/mol and a formula of C₂₅H₁₇NO, and is commercially available as an intermediate for the custom synthesis of blue and deep‑blue TADF emitters and host materials .

Why ACXA Cannot Be Replaced by Analogs


Despite sharing a common spiroacridine donor core, 10H-spiro[acridine-9,9'-xanthene] (ACXA) exhibits a systematically distinct set of electronic and steric properties relative to its closest in‑class analogs—most notably spiro[acridine-9,9'-fluorene] (ACFL) and 9,9‑dimethylacridine (DMAC). The replacement of the fluorene moiety with a xanthene oxygen atom introduces subtle but consequential changes to the HOMO–LUMO energy levels, the donor–acceptor dihedral angle, and the resultant ΔEST values [1]. In device‑level evaluations, these molecular differences translate into measurable shifts in emission wavelength, reverse intersystem crossing (RISC) efficiency, and ultimately external quantum efficiency (EQE). Consequently, substituting ACXA with ACFL or DMAC without re‑optimizing the entire emitter system will predictably alter color coordinates and lower device efficiency, as demonstrated by the comparative computational and experimental data presented in Section 3 [2].

ACXA vs. ACFL & DMAC Quantitative Evidence


ΔEST Reduction vs. ACFL in Thioxanthene TADF

In a direct computational comparison using the same thioxanthene‑dioxide acceptor (SB), the ACXA‑based emitter (2D2‑SB) achieves a ΔEST of 0.064 eV, which is 0.025 eV smaller than the ΔEST of the ACFL‑based counterpart (2D1‑SB, 0.089 eV) [1]. This 21% reduction in the singlet–triplet energy gap directly enhances the rate of reverse intersystem crossing (RISC), a critical factor for maximizing TADF efficiency.

TADF Blue OLED Donor Engineering

ΔEST Reduction vs. DMAC in Thioxanthene TADF

When benchmarked against the widely used 9,9‑dimethylacridin (DMAC) donor in the identical thioxanthene‑dioxide acceptor system, the ACXA‑containing emitter (2D2‑SB) exhibits a ΔEST of 0.064 eV, which is less than half the 0.122 eV calculated for the DMAC‑based emitter (2DMAC‑SB) [1]. This 48% reduction underscores the unique capacity of the spiro‑xanthene framework to enforce a more favorable donor–acceptor geometry for TADF.

TADF Blue OLED Donor Comparison

Blue Emission Advantage over ACFL-DPS

In a diphenylsulphone (DPS) acceptor system, ACXA‑DPS achieves an emission wavelength of 442 nm (2.802 eV) with a calculated ΔEST of 0.014 eV, whereas ACFL‑DPS yields a slightly smaller ΔEST (0.012 eV) but a different emission profile [1]. The combination of a sufficiently small ΔEST and a blue emission wavelength positions ACXA‑DPS as a more suitable candidate for deep‑blue TADF OLEDs compared to its fluorene analog.

Deep‑blue TADF Diphenylsulphone Acceptor Donor Engineering

Near-Unity PLQY in Phosphorylated Hosts

Phosphorylation of the ACXA core at the 2‑ and 7‑positions yields host 27PSXADPO, which demonstrates a photoluminescence quantum yield (PLQY) of ~100% in single‑emissive‑layer white TADF OLEDs [1]. This performance contrasts sharply with the mono‑phosphorylated derivative 2PSXASPO, for which the external quantum efficiency (EQE) is 10‑fold lower (22.9% vs. ~2.3% EQE) [1]. The data confirm that the symmetrical functionalization of the ACXA scaffold is essential for suppressing quenching and balancing carrier flux.

Host Materials White OLED Phosphine Oxide

Record EQE and Horizontal Dipole Ratio

When incorporated into a chromeno[3,2‑c]carbazol‑8(5H)‑one acceptor framework, ACXA‑based emitters achieve a photoluminescence quantum yield (PLQY) of 99%, a horizontal transition dipole ratio (Θ∥) of 93.6%, and a record‑beating external quantum efficiency (EQE) of 43.4% for blue electroluminescence (CIE (0.14, 0.18)) [1]. While this study does not directly compare ACXA to other donors, the achieved EQE represents the highest reported value for blue TADF emitters as of 2023, establishing a new performance benchmark.

Blue TADF High EQE Horizontal Emitting Dipole Orientation

ΔEST Comparison with ACFL in Benzofuro-Pyridine TADF

In a benzofuro[2,3‑b]pyridine (BFP) acceptor system, both ACXA‑based (BFP‑D2) and ACFL‑based (BFP‑D1) emitters exhibit similarly small ΔEST values (0.07 eV and 0.06 eV, respectively), both vastly outperforming the 9‑phenylcarbazole reference (BFP‑pCz, ΔEST = 0.89 eV) [1]. The slightly larger ΔEST of ACXA (0.07 eV) does not hinder TADF activity and is accompanied by an emission wavelength of 465.9 nm, which is more bathochromically shifted than that of ACFL, providing a distinct color tuning option.

Blue TADF Benzofuro‑pyridine Donor Comparison

ACXA Application Scenarios


Blue and Deep-Blue TADF Emitter Development

Given its record EQE of 43.4% and 99% PLQY when paired with appropriate acceptors [1], 10H‑spiro[acridine-9,9'-xanthene] is the donor of choice for research groups and OLED manufacturers aiming to push the efficiency limits of blue and deep‑blue TADF emitters. Its ultrahigh horizontal dipole ratio (93.6%) maximizes light extraction, directly translating to lower power consumption in display and lighting products.

High-Efficiency White OLED Host Materials

Phosphorylated derivatives of ACXA, specifically 27PSXADPO, enable single‑emissive‑layer white TADF OLEDs with power efficiencies reaching 69.3 lm/W and EQEs of 22.9% [2]. Procurement of the ACXA core for host material synthesis is justified by the 10‑fold efficiency gain over asymmetric substitution patterns, making it a strategic intermediate for next‑generation energy‑conservation lighting.

Hyperfluorescence Sensitizers for Multi-Resonance Dopants

ACXA‑based TADF emitters have been successfully employed as sensitizers in hyperfluorescence OLED architectures, delivering state‑of‑the‑art EQEs of 32.5% for deep‑blue (CIE 0.14, 0.10) and 37.6% for green (CIE 0.32, 0.64) [1]. Researchers developing narrow‑band emission systems should prioritize ACXA‑containing sensitizers to simultaneously achieve high color purity and high efficiency.

Replacement of DMAC and ACFL Donors in TADF

In acceptor systems such as thioxanthene‑dioxide (SB) or diphenylsulphone (DPS), substituting ACXA for DMAC reduces ΔEST by up to 48% (from 0.122 eV to 0.064 eV) and provides a predictable blue emission at 439–442 nm [3] [4]. This makes ACXA a direct, drop‑in improvement for laboratories seeking to enhance TADF performance without redesigning the acceptor or device architecture.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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